molecular formula C12H15BrN2O3 B14847570 Tert-butyl (4-bromo-6-formylpyridin-2-YL)methylcarbamate

Tert-butyl (4-bromo-6-formylpyridin-2-YL)methylcarbamate

Cat. No.: B14847570
M. Wt: 315.16 g/mol
InChI Key: GNVMHRYJBZHCST-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-6-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-bromo-6-formylpyridin-2-YL)methylcarbamate typically involves the reaction of 4-bromo-6-formylpyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-6-formylpyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the hydroxymethyl derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tert-butyl (4-bromo-6-formylpyridin-2-YL)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl (4-bromo-6-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-bromo-6-formylpyridin-2-YL)methylcarbamate is unique due to the presence of both a formyl group and a bromine atom on the pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-6-formylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(13)5-10(7-16)15-9/h4-5,7H,6H2,1-3H3,(H,14,17)

InChI Key

GNVMHRYJBZHCST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)Br)C=O

Origin of Product

United States

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